![molecular formula C10H9BrN2O2 B13085120 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)
5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that features a bromine atom and an isopropyl group attached to a pyrrolo[2,3-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination of 1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as DMF or DMSO.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or heteroaryl compounds .
科学研究应用
5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is explored for use in organic electronics and as a precursor for the synthesis of functional materials.
作用机制
The mechanism of action of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the isopropyl group but shares the brominated pyrrolo[2,3-b]pyridine core.
5-Bromo-7-azaindole: Another brominated heterocycle with similar structural features.
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: Similar but without the bromine atom.
Uniqueness
5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the presence of both the bromine atom and the isopropyl group, which can influence its reactivity and biological activity.
属性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
5-bromo-1-propan-2-ylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C10H9BrN2O2/c1-5(2)13-9-7(8(14)10(13)15)3-6(11)4-12-9/h3-5H,1-2H3 |
InChI 键 |
MLYMNWVIZYDJBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=C(C=N2)Br)C(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


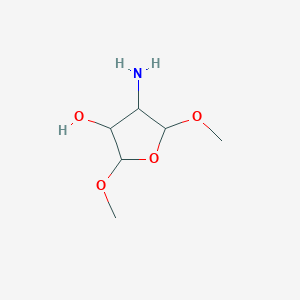
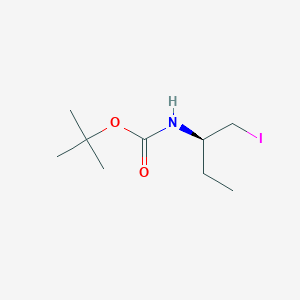
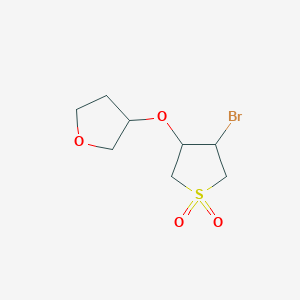
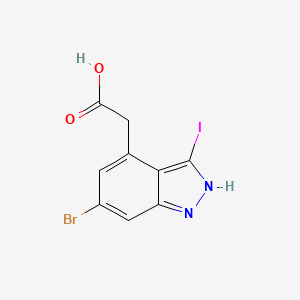
amine](/img/structure/B13085064.png)
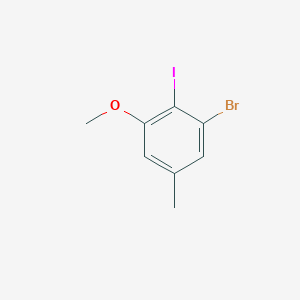
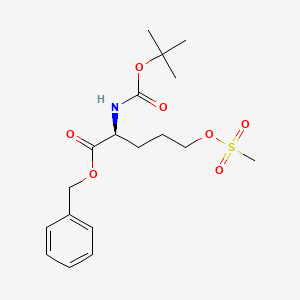
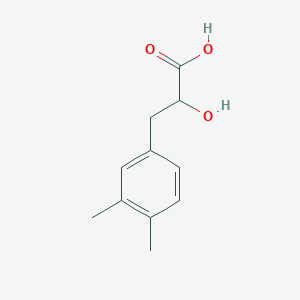
![Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate](/img/structure/B13085094.png)

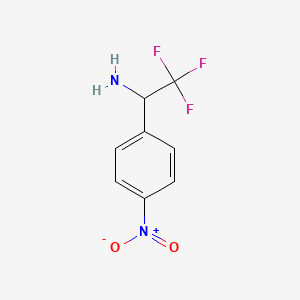
![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
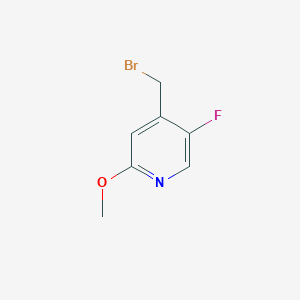
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
